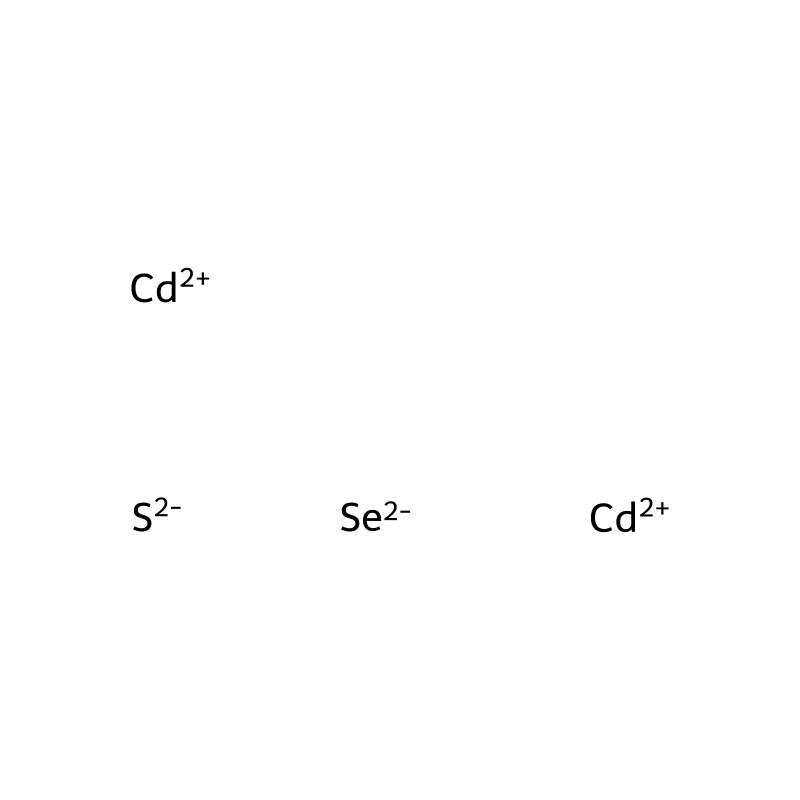Cadmium selenide sulfide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Cadmium selenide sulfide is an inorganic compound with the chemical formula . It is a member of the II-VI semiconductor family, which includes cadmium selenide and cadmium sulfide. This compound exhibits unique optical and electronic properties that make it valuable in various applications, particularly in optoelectronics and nanotechnology. Cadmium selenide sulfide can be synthesized in different crystalline forms, which influence its physical properties and potential uses.
These methods allow control over particle size and morphology, which are crucial for tailoring the material's properties for specific applications.
The biological activity of cadmium selenide sulfide is an area of interest due to the toxicological implications of cadmium compounds. Cadmium is known for its toxicity, affecting various biological systems. Studies have shown that cadmium selenide sulfide can exhibit cytotoxic effects, with varying degrees of toxicity depending on its form and concentration. For instance, research indicates that the lethal dose (LD50) for cadmium sulfoselenides in animal studies ranges significantly, suggesting that the biological impact may differ based on specific structural characteristics .
Cadmium selenide sulfide has several important applications:
- Optoelectronics: Used in light-emitting diodes (LEDs), laser diodes, and photodetectors due to its semiconductor properties.
- Solar Cells: Acts as a light-absorbing layer in thin-film solar cells.
- Pigments: Employed as pigments in ceramics and plastics due to its vibrant colors.
- Nanotechnology: Utilized in quantum dots for biological imaging and sensing applications.
The versatility of cadmium selenide sulfide makes it a valuable material across various technological fields.
Interaction studies of cadmium selenide sulfide often focus on its surface chemistry and ligand interactions. Research has indicated that the surface properties can be modified through ligand exchange processes, affecting stability and reactivity . Additionally, studies have explored how these interactions influence the biological activity and toxicity profiles of cadmium-based compounds .
Cadmium selenide sulfide shares similarities with other compounds in the II-VI semiconductor family. Here are some comparable compounds:
| Compound Name | Formula | Unique Features |
|---|---|---|
| Cadmium Selenide | CdSe | N-type semiconductor; used in photodetectors |
| Cadmium Sulfide | CdS | Widely used as a pigment; less toxic than CdSe |
| Zinc Cadmium Sulfide | ZnCdS | Tunable bandgap; used in optoelectronic devices |
| Cadmium Telluride | CdTe | High efficiency in solar cells; less toxic |
| Cadmium Sulfoselenides | CdSxSe1-x | Color variation based on composition; used as pigments |
Cadmium selenide sulfide is unique due to its specific combination of selenium and sulfur, which allows it to exhibit distinct optical properties not found in other similar compounds. Its synthesis methods also enable precise control over its characteristics, making it suitable for specialized applications.
GHS Hazard Statements
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361fd: Suspected of damaging fertility;
Suspected of damaging the unborn child [Warning Reproductive toxicity];
H372: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]
Pictograms


Irritant;Health Hazard
Other CAS
12214-12-9
11112-63-3








